molecular formula C21H19N5O2S B2885473 Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705071-90-4

Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2885473
CAS No.: 1705071-90-4
M. Wt: 405.48
InChI Key: DIRGZGSIJGPJJJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A receptors, through binding. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The compound’s interaction with the 5-HT1A receptors affects the serotoninergic pathway. The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression . A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role .

Pharmacokinetics

The compound’s affinity towards 5-ht1a receptors suggests that it is able to cross the blood-brain barrier and interact with central nervous system targets .

Result of Action

The result of the compound’s action is a modulation of the serotoninergic system, potentially leading to therapeutic benefits in conditions such as depression and anxiety . The specific molecular and cellular effects would depend on the exact nature of the compound’s interaction with the 5-HT1A receptors.

Biological Activity

Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a benzo[b]thiophene core linked to a piperidine moiety and a pyrazinyl oxadiazole group. This unique structure may contribute to its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

1. Antimicrobial Activity

Recent studies have shown that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Candida albicans using disk diffusion methods. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 15.62 µg/mL, indicating strong antibacterial properties .

2. Antitumor Activity

In vitro studies have evaluated the antitumor potential of related compounds against human cancer cell lines, including KB and HepG2. Among the tested derivatives, specific compounds exhibited potent cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutic agents like etoposide. Structure-activity relationship (SAR) analyses revealed that modifications in the side chains could enhance antitumor efficacy .

3. Anti-inflammatory Properties

Compounds structurally related to benzo[b]thiophenes have shown promising results in reducing inflammation markers in various models. For example, some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in cell cultures, demonstrating a potential mechanism for treating inflammatory diseases .

Research Findings and Case Studies

Study Target Findings Reference
Study 1AntimicrobialEffective against S. aureus and C. albicans; MIC: 15.62 µg/mL
Study 2AntitumorPotent cytotoxicity against KB and HepG2 cells; better than etoposide
Study 3Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro

The mechanisms underlying the biological activities of benzo[b]thiophenes are multifaceted:

  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is critical for its antimicrobial efficacy.
  • Antitumor Mechanism : Potential mechanisms include the induction of apoptosis through DNA damage or inhibition of topoisomerase enzymes involved in DNA replication.
  • Anti-inflammatory Effects : The modulation of signaling pathways related to inflammation (e.g., NF-kB pathway) plays a significant role in its therapeutic effects.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-21(18-11-15-5-1-2-6-17(15)29-18)26-9-3-4-14(13-26)10-19-24-20(25-28-19)16-12-22-7-8-23-16/h1-2,5-8,11-12,14H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRGZGSIJGPJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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